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Compound of Interest

Compound Name:
2-Butenamide,4-(dimethylamino)-

(9CI)

CAS No.: 193404-79-4

Cat. No.: B576083

Get Quote

Executive Summary & Compound Profile
4-(Dimethylamino)-2-butenamide represents a class of

-unsaturated amides functioning as Michael acceptors. In drug development, this moiety is
engineered to form a covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR),
rendering it a cornerstone of targeted irreversible inhibition.

This guide provides a definitive spectroscopic characterization (NMR, IR, MS) of the molecule,

focusing on the (E)-isomer (trans), which is the bioactive configuration required for optimal

nucleophilic attack.
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Property Detail

Chemical Name (2E)-4-(dimethylamino)but-2-enamide

Molecular Formula

Molecular Weight 128.17 g/mol

Key Functionality Michael Acceptor (Electrophile), Basic Amine

Stereochemistry
Trans (E) is thermodynamically favored and

biologically active.

Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals and stereoisomeric impurities (Z-isomer).

Synthesis Workflow (Graphviz Diagram)
The following diagram outlines the standard synthesis via the acid chloride or mixed anhydride

route, highlighting potential by-products.
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Figure 1: Synthetic pathway for the generation of the 4-(dimethylamino)-2-butenamide

warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the E-configuration. The coupling constant (

) across the alkene bond is the definitive metric.
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-NMR Analysis (400 MHz, DMSO- )
The spectrum is characterized by a large trans-coupling constant (

Hz) and the distinct doublet-of-triplets for the

-proton.

Signal (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Insight

7.30, 6.90
Broad

Singlets
2H -

Amide

protons (non-

equivalent

due to

restricted

rotation).

6.62
Doublet of

Triplets (dt)
1H

-vinyl proton.

Large

confirms

trans

geometry.

6.05 Doublet (d) 1H

-vinyl proton.

Shielded by

conjugation

with carbonyl.

3.02 Doublet (d) 2H

Allylic

methylene.

Couples to

-vinyl proton.

2.15 Singlet (s) 6H -

Dimethylamin

o group.

Characteristic

sharp singlet.
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Critical Quality Attribute (CQA):

Isomeric Purity: The Z-isomer (cis) typically displays a smaller coupling constant (

Hz) and the vinyl protons will shift upfield. Any signals in the 5.8–5.9 ppm range suggest Z-
contamination.

-NMR Analysis (100 MHz, DMSO- )
Signal (

ppm)
Assignment Note

166.5 (Amide) Carbonyl carbon.

140.2 Beta-carbon (deshielded).

124.8 Alpha-carbon.

59.5 Allylic carbon.

44.8
Dimethylamino carbons.[1][2]

[3]

Mass Spectrometry (MS) Analysis
Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint

characteristic of the dimethylamino-alkyl chain.

Ionization & Fragmentation Pathway[4][5][6][7]
Ionization Mode: ESI (+) (Electrospray Ionization) is preferred due to the basic nitrogen.

Molecular Ion:

.

Fragmentation Logic (MS/MS):

-Cleavage: The most dominant fragmentation occurs alpha to the amine nitrogen.
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McLafferty Rearrangement: Less common in this specific short chain but possible.

Loss of Amine: Neutral loss of dimethylamine (

, 45 Da).

Parent Ion [M+H]+
m/z 129

Fragment A
[CH2=N(CH3)2]+

m/z 58

α-Cleavage (Dominant)

Fragment B
[M - NH(CH3)2]+

m/z 84

Neutral Loss (-45 Da)

Fragment C
[M - NH3]+

m/z 112

Loss of Amide N (-17 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI-MS/MS.

Diagnostic Peak: The peak at m/z 58 (

) is the base peak in EI and a major fragment in ESI, confirming the presence of the
dimethylaminomethyl group.

Infrared (IR) Spectroscopy
IR is used primarily for rapid identification of functional groups (Amide, Alkene, Amine).
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Wavenumber (

)
Vibration Mode Assignment

3350, 3180 N-H Stretch

Primary Amide (

). Two bands

(asymmetric/symmetric).[4]

2940, 2770 C-H Stretch

Alkyl C-H. The band at ~2770

is specific to

(Bohlmann bands).

1670 C=O Stretch Amide I Band. Strong intensity.

1630 C=C Stretch

Conjugated alkene. Often

overlaps with Amide II but

distinct shoulder.

1600 N-H Bend Amide II Band.

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Prevent concentration-dependent shifts and exchange broadening.

Solvent: Use DMSO-

(99.9% D) to ensure solubility of the polar amide.

may be used but can cause broadening of the amide protons.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug if any turbidity is observed (polymerization of the

Michael acceptor).

Acquisition: Run at 298 K. Set relaxation delay (
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) to

s to allow full relaxation of vinyl protons for accurate integration.

Protocol B: HPLC-MS Purity Check
Objective: Quantify E/Z ratio and confirm mass.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

,

mm).

Mobile Phase:

A: Water + 0.1% Formic Acid (pH ~2.7).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide) and 254 nm (conjugation).

Note: The basic amine causes tailing; Formic acid or Ammonium formate buffer is

mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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